(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Catalog No.
S1530874
CAS No.
261165-05-3
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentane...

CAS Number

261165-05-3

Product Name

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1

InChI Key

RNJQBGXOSAQQDG-JGVFFNPUSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O

Synonyms

(1S,3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentanecarboxylic acid

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O

Synthesis of Chiral Building Blocks:

(1S,3R)-Boc-cyclopentane-1,3-dicarboxylic acid serves as a valuable chiral building block for the synthesis of more complex molecules. Its stereocenters (1S and 3R) allow for the introduction of chirality in the final product, leading to enantioselective synthesis. This is crucial in the development of pharmaceuticals and other biologically active molecules, where chirality often determines their activity and potential side effects.

Peptide Synthesis:

The Boc group (tert-butoxycarbonyl) in the molecule acts as a protecting group in peptide synthesis. It protects the amino group during the chain assembly process, preventing unwanted side reactions. After the peptide sequence is built, the Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions.

Medicinal Chemistry:

(1S,3R)-Boc-cyclopentane-1,3-dicarboxylic acid finds applications in medicinal chemistry as a precursor for the synthesis of various drug candidates. Its cyclopentane ring structure and the presence of carboxylic acid groups offer potential for diverse functionalities and interaction with biological targets. However, it's important to note that this specific molecule itself is not a known drug, but rather a building block for potential drug development.

Organic Synthesis:

Beyond its specific applications mentioned above, (1S,3R)-Boc-cyclopentane-1,3-dicarboxylic acid is a versatile intermediate in various organic synthesis reactions. Its functional groups allow for numerous transformations, making it a valuable tool for organic chemists to construct complex molecules with desired properties.

This compound is a chiral molecule containing a cyclopentane ring with a carboxylic acid group and a protected amine group. The "1S,3R" designation refers to the stereochemistry of the molecule, indicating the specific spatial arrangement of its substituents. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, allowing for further chemical modifications while preventing unwanted reactions at the amine site [].

The origin of this specific molecule is likely from research efforts focused on developing new building blocks for peptide synthesis. Cyclopentane-containing amino acids are of interest due to their unique structural properties, which can influence the conformation and function of peptides [].


Molecular Structure Analysis

The key features of the molecule include:

  • A five-membered cyclopentane ring with a rigid structure.
  • A carboxylic acid group (COOH) attached to the cyclopentane ring, providing acidity and potential for salt formation.
  • A protected amine group (NHBoc) derived from tert-butoxycarbonyl (Boc), which can be selectively removed under specific conditions to reveal a free amine group.
  • Two chiral centers (carbons 1 and 3) with designated S and R configurations, resulting in a non-superimposable mirror image (enantiomer).

Chemical Reactions Analysis

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is primarily used as a starting material for the synthesis of more complex molecules. Here are some relevant reactions:

  • Deprotection: The Boc protecting group can be removed using acidic conditions to yield the corresponding free amine (1S,3R)-3-aminocyclopentanecarboxylic acid [].
(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid + H+ -> (1S,3R)-3-aminocyclopentanecarboxylic acid + Boc+
  • Peptide bond formation

    The free amine group can participate in peptide bond formation reactions with other amino acids to create peptides with specific sequences [].

  • Esterification

    The carboxylic acid group can undergo esterification reactions with alcohols to form esters.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Dates

Modify: 2023-08-15

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